molecular formula C4H5ClO2 B12646296 (R)-3-Chlorodihydrofuran-2(3H)-one CAS No. 42411-55-2

(R)-3-Chlorodihydrofuran-2(3H)-one

Cat. No.: B12646296
CAS No.: 42411-55-2
M. Wt: 120.53 g/mol
InChI Key: OARNHESMASZJCO-GSVOUGTGSA-N
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Description

®-3-Chlorodihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by a chlorine atom attached to the third carbon of the dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chlorodihydrofuran-2(3H)-one typically involves the chlorination of dihydrofuran derivatives. One common method is the reaction of dihydrofuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Chlorodihydrofuran-2(3H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Chlorodihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted dihydrofuran compounds.

Scientific Research Applications

®-3-Chlorodihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-3-Chlorodihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in electrophilic interactions, making the compound a useful intermediate in various chemical reactions. The dihydrofuran ring structure allows for potential interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorotetrahydrofuran: Similar structure but with a fully saturated ring.

    3-Chlorofuran: Lacks the dihydro functionality, making it more reactive.

    3-Bromodihydrofuran-2(3H)-one: Similar compound with a bromine atom instead of chlorine.

Uniqueness

®-3-Chlorodihydrofuran-2(3H)-one is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the dihydrofuran ring and the chlorine substituent makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

42411-55-2

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

(3R)-3-chlorooxolan-2-one

InChI

InChI=1S/C4H5ClO2/c5-3-1-2-7-4(3)6/h3H,1-2H2/t3-/m1/s1

InChI Key

OARNHESMASZJCO-GSVOUGTGSA-N

Isomeric SMILES

C1COC(=O)[C@@H]1Cl

Canonical SMILES

C1COC(=O)C1Cl

Origin of Product

United States

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